molecular formula C5H9N3O2 B14911535 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol

2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol

Cat. No.: B14911535
M. Wt: 143.14 g/mol
InChI Key: RBPCQSFVGCIMOM-UHFFFAOYSA-N
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Description

2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of the Azide Intermediate: The starting material, such as 2-bromoethanol, is reacted with sodium azide to form 2-azidoethanol.

    Cycloaddition Reaction: The azide intermediate is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-((1H-1,2,3-Triazol-5-yl)methoxy)acetaldehyde or 2-((1H-1,2,3-Triazol-5-yl)methoxy)acetic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-1H-1,2,3-triazole: Similar structure but lacks the methoxy group.

    2-(1H-1,2,3-Triazol-4-yl)ethanol: Similar structure but with the triazole ring at a different position.

Uniqueness

2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol is unique due to the presence of both the methoxy and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The specific positioning of the triazole ring also contributes to its unique reactivity and interaction with biological targets.

Biological Activity

The compound 2-((1H-1,2,3-Triazol-5-yl)methoxy)ethan-1-ol (CAS No. 2294727-08-3) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazole compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring connected to a methoxy group and an ethanolic moiety. Its chemical formula is C6H8N4OC_6H_8N_4O, and it exhibits properties typical of triazole compounds that influence its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1832
Staphylococcus aureus2016
Candida albicans1564

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, in vitro assays using MCF-7 breast cancer cells demonstrated that the compound induced apoptosis and cell cycle arrest.

Key Findings:

  • IC50 Value: The IC50 for MCF-7 cells was found to be 19.6μM19.6\,\mu M.
  • Mechanism of Action: The compound upregulated pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), indicating a disruption in the apoptotic balance favoring cell death .

Cell Cycle Analysis:
The treatment resulted in an increase in cells arrested at the S phase from 29.63% (untreated) to 51.43% (treated), confirming its role in inducing cell cycle arrest .

Kinase Inhibition

The compound has also been screened for its inhibitory effects on key kinases involved in cancer progression:

Kinase IC50 (µM)
EGFR0.12
VEGFR-20.79
CDK-20.15

These findings suggest that this compound may serve as a lead compound for developing targeted cancer therapies by inhibiting these critical kinases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives' effectiveness against biofilms formed by Staphylococcus aureus, the compound demonstrated a significant reduction in biofilm formation at concentrations as low as 16μg/mL16\,\mu g/mL. This suggests its potential use in treating biofilm-associated infections .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the apoptotic pathways activated by the compound revealed that it significantly increased cytochrome c release into the cytosol and elevated levels of caspase activity compared to untreated controls. This indicates that the compound not only induces apoptosis but may also enhance the efficacy of existing chemotherapeutic agents like 5-fluorouracil .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-(2H-triazol-4-ylmethoxy)ethanol

InChI

InChI=1S/C5H9N3O2/c9-1-2-10-4-5-3-6-8-7-5/h3,9H,1-2,4H2,(H,6,7,8)

InChI Key

RBPCQSFVGCIMOM-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1COCCO

Origin of Product

United States

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